molecular formula C15H11N5O4 B026986 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide CAS No. 58077-08-0

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide

Cat. No.: B026986
CAS No.: 58077-08-0
M. Wt: 325.28 g/mol
InChI Key: ZIXZKDFJNXQQIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide typically involves the azidation of a suitable precursor. The reaction conditions often include the use of azide salts such as sodium azide (NaN3) in an appropriate solvent, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of Nitrazepam.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide involves its ability to undergo azide-alkyne cycloaddition reactions, commonly known as “click chemistry.” This reaction allows for the formation of stable triazole rings, which can be used to link various molecular entities. The compound’s molecular targets and pathways are primarily related to its role as an intermediate in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-N-(2-benzoylphenyl)acetamide
  • 2-Azido-N-(4-nitrophenyl)acetamide
  • 2-Azido-N-(2-benzoyl-4-methylphenyl)acetamide

Uniqueness

2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide is unique due to the presence of both azido and nitro functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to participate in “click chemistry” reactions makes it particularly valuable in the field of proteomics research .

Properties

IUPAC Name

2-azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4/c16-19-17-9-14(21)18-13-7-6-11(20(23)24)8-12(13)15(22)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXZKDFJNXQQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537640
Record name 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58077-08-0
Record name 2-Azido-N-(2-benzoyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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